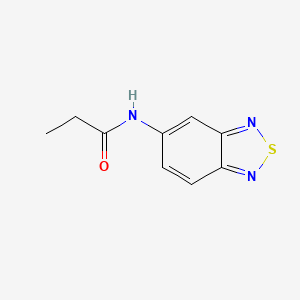

N-(2,1,3-benzothiadiazol-5-yl)propanamide

Description

Historical and Contemporary Significance of the 2,1,3-Benzothiadiazole (B189464) (BTD) Heterocyclic System in Chemical Research

The 2,1,3-benzothiadiazole (BTD) heterocyclic system, a bicyclic molecule composed of a benzene (B151609) ring fused to a 1,2,5-thiadiazole (B1195012) ring, has been a subject of chemical inquiry since the 19th century. mdpi.com Its straightforward synthesis from o-phenylenediamine (B120857) and thionyl chloride has contributed to its accessibility for research. mdpi.com Historically, the aromaticity and reactivity of the BTD core were of fundamental interest to chemists. mdpi.com

In contemporary research, the BTD system is highly valued for its electron-accepting properties. nih.gov This characteristic makes it a crucial building block in the design of donor-acceptor (D-A) type molecules. nih.govorganic-chemistry.org These molecules are integral to the development of advanced materials with specific optoelectronic properties. The applications of BTD derivatives are diverse and continue to expand, encompassing areas such as:

Organic Electronics: BTD-based materials are utilized in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. organic-chemistry.orgnih.gov The electron-deficient nature of the BTD core facilitates intramolecular charge transfer (ICT), a key process in these technologies. organic-chemistry.org

Luminescent Materials: Many BTD derivatives exhibit strong fluorescence, making them suitable for use as luminophores and in white light-emitting polymers. mdpi.comorganic-chemistry.org

Flow Batteries: The redox-active nature of the BTD core has led to its investigation as a component in organic flow batteries. mdpi.com

Supramolecular Chemistry: The directional S···N interactions of the BTD unit allow for the controlled assembly of complex molecular architectures. google.com

The ability to functionalize the BTD core at various positions allows for fine-tuning of its electronic and photophysical properties, making it a versatile platform for materials discovery. mdpi.com

Structural Classification and Research Relevance of Amide-Substituted Benzothiadiazoles

Amides are functional groups characterized by a carbonyl group bonded to a nitrogen atom. nih.gov When an amide group is attached to a benzothiadiazole core, it forms an amide-substituted benzothiadiazole. Based on the substitution on the amide nitrogen, they can be classified as primary (–CONH2), secondary (–CONHR), or tertiary (–CONR2). nih.gov

While specific research on N-(2,1,3-benzothiadiazol-5-yl)propanamide is not widely documented in publicly available literature, the synthesis of related amide-substituted benzothiazoles has been reported. nih.gov These syntheses often involve the nucleophilic acyl substitution reaction between an amino-substituted benzothiazole (B30560) and an acylating agent. nih.gov

The research relevance of amide-substituted benzothiadiazoles lies in their potential to combine the desirable electronic features of the BTD core with the structural and functional versatility of the amide group. This combination could lead to the development of new materials with tailored properties for various applications, including pharmaceuticals and materials science. For instance, certain benzothiazole amide derivatives have been investigated for their hemostatic activities. nih.gov

Overview of Current Research Trends in BTD-Based Functional Molecules

Current research on BTD-based functional molecules is largely driven by the demand for new materials in organic electronics and photonics. Key trends include:

Donor-Acceptor Systems: A major focus is the design and synthesis of novel donor-acceptor (D-A) molecules where BTD acts as the acceptor unit. nih.govorganic-chemistry.orgmdpi.com Researchers are exploring different donor moieties and π-conjugated linkers to fine-tune the energy levels (HOMO/LUMO) and bandgaps of these materials, thereby optimizing their performance in devices like OLEDs and organic solar cells. nih.govorganic-chemistry.org

Fluorination: The introduction of fluorine atoms to the BTD core is a strategy used to modulate the electronic properties of the resulting materials. Fluorination can lower the energy levels of the molecule and influence its molecular packing, which can be beneficial for charge transport.

Unsymmetrical Derivatives: There is growing interest in the synthesis of unsymmetrically substituted BTD derivatives. mdpi.com This approach allows for greater control over the molecular properties compared to their symmetrical counterparts and can lead to materials with unique characteristics. mdpi.com

Sensing Applications: The fluorescent properties of BTD derivatives are being harnessed to develop chemosensors for the detection of various analytes. mdpi.com The interaction of the analyte with the BTD-based sensor molecule can lead to a detectable change in its fluorescence emission.

Fused Ring Systems: Researchers are creating larger, more complex heterocyclic systems by fusing other aromatic rings to the BTD core. mdpi.com This strategy aims to create materials with extended π-conjugation and novel electronic and photophysical properties.

The versatility of the 2,1,3-benzothiadiazole scaffold, combined with the continuous development of new synthetic methodologies, ensures its continued importance in the field of functional organic materials.

Structure

3D Structure

Properties

CAS No. |

889940-15-2 |

|---|---|

Molecular Formula |

C9H9N3OS |

Molecular Weight |

207.25 g/mol |

IUPAC Name |

N-(2,1,3-benzothiadiazol-5-yl)propanamide |

InChI |

InChI=1S/C9H9N3OS/c1-2-9(13)10-6-3-4-7-8(5-6)12-14-11-7/h3-5H,2H2,1H3,(H,10,13) |

InChI Key |

ZCQKCWSEUAEXJF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC2=NSN=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N 2,1,3 Benzothiadiazol 5 Yl Propanamide and Analogs

Strategies for the Construction of the 2,1,3-Benzothiadiazole (B189464) Core

The 2,1,3-benzothiadiazole (BTD) unit is a vital electron-accepting building block in a wide range of functional materials. researchgate.netdiva-portal.org The methods to construct this heterocyclic system have evolved significantly, moving from traditional multi-step sequences to more direct and efficient modern techniques.

The classical and most established method for synthesizing the 2,1,3-benzothiadiazole core dates back to the 19th century. wikipedia.org This approach involves the condensation reaction of an o-phenylenediamine (B120857) with two equivalents of thionyl chloride (SOCl₂), often in a solvent like pyridine (B92270). wikipedia.org This reaction proceeds in high yield to form the fused thiadiazole ring. wikipedia.org Consequently, to obtain a C5-substituted BTD, such as the precursor for N-(2,1,3-benzothiadiazole-5-yl)propanamide, one must start with a pre-functionalized benzene-1,2-diamine (e.g., 4-substituted-benzene-1,2-diamine). This de novo synthesis can be cumbersome as the required substituted diamines can be difficult to prepare. acs.org

Modern synthetic chemistry has sought to overcome the limitations of de novo synthesis by developing methods that allow for the direct functionalization of the parent BTD ring. However, some modern ring formation techniques also offer advantages. One such method is the Cadogan reaction, which involves the reductive cyclization of a nitroarene. acs.org This approach can provide excellent and sometimes rare regioselectivity in the formation of the BTD ring system from specifically substituted nitroarenes. diva-portal.orgacs.org

Directly functionalizing the benzene (B151609) ring of the BTD scaffold is challenging due to its electron-poor nature, which deactivates it towards typical electrophilic aromatic substitution. diva-portal.org Classical methods like bromination or nitration often require harsh conditions and can lead to mixtures of C4 and C7 substituted products. diva-portal.orgwikipedia.org

To address these challenges, modern transition-metal-catalyzed C-H functionalization has emerged as a powerful tool. rsc.orgnih.gov A significant breakthrough has been the development of regioselective iridium-catalyzed C-H borylation. diva-portal.orgnih.govnih.gov This methodology allows for the direct and highly selective installation of a boryl group at the C5 position of the BTD ring. acs.orgnih.gov The resulting 5-boryl BTD is a versatile building block that can be readily converted into a variety of other functional groups through subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govmdpi.com This provides a direct and efficient pathway to C5-functionalized BTDs, which are key precursors for compounds like N-(2,1,3-benzothiadiazol-5-yl)propanamide.

| Reaction Type | Position | Reagents and Conditions | Outcome | Reference |

|---|---|---|---|---|

| Classical Bromination | C4 and C7 | Br₂, FeBr₃ | Forms 4,7-dibromo-2,1,3-benzothiadiazole (B82695), a common building block. | wikipedia.org |

| Modern C-H Borylation | C5 | [Ir(cod)OMe]₂, dtbpy, B₂(pin)₂, octane, 80 °C | Highly regioselective formation of 2,1,3-benzothiadiazole-5-boronic acid pinacol (B44631) ester. | nih.gov |

| Suzuki Coupling | C4 and C7 | 4,7-dibromo-BTD, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Synthesis of 4,7-diaryl-BTD derivatives. | mdpi.com |

Direct Synthesis of Amide Linkages on the Benzothiadiazole Moiety

Once the 5-amino-2,1,3-benzothiadiazole precursor is obtained, the final step is the formation of the amide bond with propanoic acid. Several standard and advanced methods are available for this transformation.

The most common and versatile method for forming an amide bond is the direct coupling of a carboxylic acid and an amine using a coupling agent. nih.gov In this case, 5-amino-2,1,3-benzothiadiazole is reacted with propanoic acid in the presence of a reagent that activates the carboxylic acid. Commonly used coupling agents include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. nih.govmdpi.com Other modern and highly efficient coupling reagents include phosphonium (B103445) salts (e.g., BOP) and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. nih.govresearchgate.net

| Coupling Agent | Abbreviation | Typical Conditions | Key Feature | Reference |

|---|---|---|---|---|

| N,N′-Dicyclohexylcarbodiimide | DCC | DCM or DCE, often with HOBt | Classic, cost-effective reagent; byproduct (DCU) is a precipitate. | nih.gov |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | DMF, DIPEA | Highly efficient, rapid reactions, low racemization for chiral substrates. | researchgate.net |

| Propylphosphonic Anhydride | T3P® | EtOAc, Et₃N | High-yielding, byproducts are water-soluble for easy removal. | researchgate.net |

An alternative to in-situ activation with coupling agents is the use of pre-activated carboxylic acid derivatives. The most common of these is an acyl chloride. For the synthesis of the target compound, propanoyl chloride would be reacted directly with 5-amino-2,1,3-benzothiadiazole. This reaction is typically fast and high-yielding, often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the HCl byproduct. youtube.com Other activated derivatives include acid anhydrides. While effective, these reagents can be more sensitive to moisture and less tolerant of other functional groups compared to direct coupling methods.

To accelerate reaction times and often improve yields, microwave-assisted organic synthesis has become a valuable tool. nih.gov Microwave irradiation can significantly enhance the rate of amide bond formation, reducing reaction times from hours to mere minutes. beilstein-journals.orgscielo.br This technique is advantageous for its efficiency, clean heating, and alignment with green chemistry principles by potentially reducing solvent usage. nih.govbeilstein-journals.org The synthesis of various amide derivatives of heterocyclic compounds has been successfully demonstrated using microwave-assisted protocols, highlighting its applicability for the final amidation step in the synthesis of this compound. nih.govresearchgate.net For instance, procedures that take several hours under conventional heating can often be completed in 5 to 15 minutes under microwave irradiation at a similar or slightly elevated temperature. beilstein-journals.orgscielo.br

Post-Synthetic Modification Approaches via the Propanamide Moiety

Post-synthetic modification offers a powerful strategy to diversify the structure of a parent molecule, allowing for the fine-tuning of its properties without the need for a complete de novo synthesis for each new analog. In the context of this compound, the propanamide moiety presents two primary sites for such modifications: the alkyl chain and the amide nitrogen.

Derivatization of the Alkyl Chain

The functionalization of the alkyl chain of N-aryl propanamides can be a challenging endeavor due to the relatively unreactive nature of sp³ C-H bonds. However, several strategies can be envisaged based on modern organic synthesis methodologies.

One potential approach involves the activation of the α- or β-positions of the propanamide chain. The α-position to the carbonyl group is the more common site for functionalization due to the acidity of the α-protons, which allows for the formation of an enolate or an enolate equivalent. However, direct deprotonation of simple amides requires strong bases and can sometimes lead to side reactions.

Recent advances in photoredox catalysis have opened up new avenues for the functionalization of C(sp³)–H bonds. For instance, organic photoredox catalysis can enable the direct C–H alkylation of related heterocyclic systems. rsc.org While not demonstrated specifically on the propanamide chain of a BTD-amide, such methods could potentially be adapted for this purpose.

Another strategy could involve the introduction of a directing group on the amide nitrogen, which can facilitate regioselective C-H activation at a specific position on the alkyl chain. Palladium-catalyzed enantioselective α-C-H coupling of amines has been demonstrated with the use of thioamides as directing groups, offering a potential, albeit indirect, route to functionalized propanamide precursors. nih.govnih.gov

The β-functionalization of saturated aza-heterocycles has also been achieved through a two-step organic photoredox catalysis approach, involving dehydrogenation to an ene-carbamate followed by hydrofunctionalization. nih.gov A similar strategy could be conceptually applied to this compound, where initial dehydrogenation would form an N-(2,1,3-benzothiadiazol-5-yl)acrylamide intermediate, which could then undergo various addition reactions to introduce functionality at the β-position.

Table 1: Potential Strategies for Alkyl Chain Derivatization

| Position | Methodology | Potential Reagents/Catalysts | Notes |

| α-Position | Enolate Chemistry | Strong bases (e.g., LDA), followed by electrophiles | Challenging for simple amides due to potential side reactions. |

| α-Position | Photoredox Catalysis | Organic photocatalysts, radical precursors | Offers a milder alternative for C-H functionalization. rsc.org |

| α-Position | Directed C-H Activation | Transition metal catalysts (e.g., Pd) with directing groups | Requires initial modification of the amide nitrogen. nih.govnih.gov |

| β-Position | Dehydrogenation/Addition | Photoredox catalysis, copper catalysts | Involves formation of an unsaturated intermediate. nih.gov |

Modifications at the Amide Nitrogen

Modification at the amide nitrogen of this compound can lead to the formation of tertiary amides with diverse functionalities. N-alkylation and N-acylation are the most common transformations.

N-Alkylation: The N-alkylation of secondary amides can be achieved through various catalytic methods. A notable approach involves the use of alcohols as alkylating agents, which is considered a green and atom-economical process as water is the only byproduct. nih.gov Catalysts for this transformation include cobalt nanoparticles and ruthenium complexes. researchgate.netacs.org The reaction typically proceeds via a "borrowing hydrogen" mechanism, where the alcohol is first dehydrogenated to the corresponding aldehyde, which then condenses with the amide, followed by hydrogenation of the resulting imine intermediate. acs.org Microwave-assisted N-alkylation under solvent-free, phase-transfer catalytic conditions has also been reported as a rapid method. acs.org

N-Acylation: The introduction of an acyl group at the amide nitrogen to form an N-acyl amide or imide can be accomplished using acylating agents such as acid chlorides or anhydrides. Rhodium(III)-catalyzed amidation of aryl C-H bonds with isocyanates has been shown to produce N-acyl anthranilamides, suggesting a potential route for the N-acylation of related N-aryl amides. acs.org Electrochemical N-acylation of carboxylic acids with amines in aqueous conditions has also been developed as a sustainable method. rsc.org Furthermore, biocatalytic approaches using enzymes like the TamA adenylating (ANL) domain can be employed to synthesize N-acyl amides from various fatty acids. nih.gov

Table 2: Methods for Modification at the Amide Nitrogen

| Modification | Methodology | Reagents/Catalysts | Key Features |

| N-Alkylation | Catalytic N-alkylation with alcohols | Cobalt or Ruthenium catalysts researchgate.netacs.org | Atom-economical, water as byproduct. nih.gov |

| N-Alkylation | Microwave-assisted PTC | Alkyl halides, phase-transfer catalyst | Rapid, solvent-free conditions. acs.org |

| N-Acylation | Rhodium-catalyzed amidation | Isocyanates, Rh(III) catalyst | Atom-economical approach. acs.org |

| N-Acylation | Electrochemical N-acylation | Carboxylic acids, amines, TBAB electrocatalysis | Sustainable, mild conditions in water. rsc.org |

| N-Acylation | Biocatalysis | Fatty acids, TamA ANL domain enzyme nih.gov | Enzymatic synthesis of N-acyl amides. |

Sustainable and Green Chemistry Considerations in Amide-BTD Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of amides to minimize environmental impact. rsc.orgrsc.org These principles are highly relevant to the synthesis of this compound and its analogs.

Key areas of focus in green amide synthesis include the use of safer solvents, the development of catalytic processes to replace stoichiometric reagents, and the use of renewable resources and energy-efficient methods. bohrium.comnih.govnih.gov

Solvent Selection: Traditional amide synthesis often employs hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM). rsc.org Green chemistry encourages the use of more benign alternatives. bohrium.com Water is the ideal green solvent, although its use in amide synthesis can be challenging due to solubility issues and the potential for hydrolysis. rsc.org However, methods such as electrochemical N-acylation have been successfully performed in water. rsc.org Bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and p-cymene (B1678584) have also been identified as effective green alternatives for amide bond formation. rsc.org Enzymatic methods often utilize green solvents like cyclopentyl methyl ether. nih.gov

Catalytic Methods: Catalytic approaches are inherently greener than methods that use stoichiometric coupling reagents, as they generate less waste. Boronic acid catalysts have been employed for the direct amidation of carboxylic acids and amines. rsc.org As mentioned previously, transition metal catalysts (e.g., cobalt, ruthenium) can facilitate the N-alkylation of amides with alcohols. nih.govresearchgate.netacs.org Biocatalysis, using enzymes like lipases or engineered synthetases, offers a highly selective and environmentally friendly route to amides under mild conditions. bohrium.comnih.govnih.govrug.nl

Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient technique that can significantly reduce reaction times and improve yields in amide synthesis. nih.govscielo.brias.ac.inresearchgate.net Flow chemistry is another powerful tool that can enhance the safety, efficiency, and scalability of amide bond formation, often with reduced reaction times and improved process control. researchgate.netacs.orgnih.govthieme-connect.com

Table 3: Green Chemistry Approaches in Amide-BTD Synthesis

| Green Chemistry Principle | Application in Amide-BTD Synthesis | Examples/Benefits |

| Safer Solvents | Replacement of hazardous solvents (DMF, DCM). rsc.orgbohrium.com | Use of water, 2-MeTHF, p-cymene, or cyclopentyl methyl ether. nih.govrsc.orgrsc.org |

| Catalysis | Use of catalytic amounts of reagents instead of stoichiometric coupling agents. rsc.org | Boronic acid catalysts, transition metal catalysts for N-alkylation, biocatalysis. researchgate.netacs.orgnih.govrug.nl |

| Atom Economy | Designing reactions where the maximum proportion of reactant atoms are incorporated into the product. | Catalytic N-alkylation with alcohols (water is the only byproduct). nih.gov |

| Energy Efficiency | Use of alternative energy sources to reduce energy consumption. | Microwave-assisted synthesis and flow chemistry for faster reactions. nih.govnih.govscielo.brias.ac.inresearchgate.netthieme-connect.com |

| Renewable Feedstocks | Use of starting materials derived from renewable sources. | Use of bio-derived solvents and potentially bio-derived starting materials. rsc.org |

Spectroscopic Characterization and Advanced Analytical Techniques for N 2,1,3 Benzothiadiazol 5 Yl Propanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of 1D (¹H, ¹³C) and 2D correlation spectra, a complete assignment of all proton and carbon signals of N-(2,1,3-benzothiadiazol-5-yl)propanamide can be achieved.

Proton (¹H) NMR for Amide and Aromatic Resonance Assignment

The ¹H NMR spectrum provides critical information on the chemical environment of protons, their multiplicity, and their proximity to one another. For this compound, the spectrum can be divided into two key regions: the aromatic region, corresponding to the benzothiadiazole ring system, and the aliphatic region, from the propanamide moiety.

The amide proton (N-H) is typically observed as a singlet in the downfield region of the spectrum, often above 9.0 ppm, with its exact chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding effects. japsonline.commdpi.com The aromatic protons of the 5-substituted 2,1,3-benzothiadiazole (B189464) ring exhibit a characteristic pattern. Based on data for related 2,1,3-benzothiadiazole derivatives, the proton at the C4 position typically appears at the lowest field of the aromatic signals, influenced by the adjacent nitrogen and the electron-withdrawing nature of the thiadiazole ring. units.itchemicalbook.com The H7 proton is expected to resonate at a slightly higher field, while the H6 proton, situated between the amide substituent and the H7 proton, will have its own distinct chemical shift.

The aliphatic portion of the molecule gives rise to signals for the ethyl group of the propanamide chain. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are expected to appear as a quartet, while the terminal methyl protons (-CH₃) will present as a triplet. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Amide (N-H) | > 9.0 | Singlet | - |

| H4 (Aromatic) | ~8.0 - 8.5 | Doublet | ~2.0 |

| H7 (Aromatic) | ~7.8 - 8.0 | Doublet | ~9.0 |

| H6 (Aromatic) | ~7.5 - 7.7 | Doublet of Doublets | ~9.0, ~2.0 |

| Methylene (-CH₂-) | ~2.4 | Quartet | ~7.5 |

| Methyl (-CH₃) | ~1.2 | Triplet | ~7.5 |

Note: Predicted values are based on typical ranges for N-aryl amides and substituted benzothiadiazoles in solvents like DMSO-d₆ or CDCl₃. Actual values may vary.

Carbon (¹³C) NMR for Backbone and Substituent Carbon Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide group is a key diagnostic peak, typically appearing in the range of 170-175 ppm. japsonline.com

The carbon atoms of the 2,1,3-benzothiadiazole ring have distinct chemical shifts influenced by the heteroatoms and the substituent. The two carbons fused to the thiadiazole ring (C7a and C3a) are expected at low field, often above 150 ppm. units.it The carbon atom bearing the amide group (C5) will also be significantly shifted. The remaining aromatic carbons (C4, C6, C7) can be assigned based on their expected shifts and by correlation with their attached protons (via HSQC). nih.gov The aliphatic carbons of the propanamide group, the methylene (-CH₂-) and methyl (-CH₃), will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 175 |

| C3a / C7a | 150 - 155 |

| C5 | 135 - 140 |

| C4 / C6 / C7 | 115 - 130 |

| Methylene (-CH₂-) | 25 - 30 |

| Methyl (-CH₃) | 9 - 14 |

Note: Predicted values are based on published data for analogous structures. japsonline.comunits.itnih.gov

Heteronuclear Correlation (e.g., HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY)

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of the ¹H and ¹³C spectra and for probing spatial relationships.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is fundamental for assigning the protonated carbons in the benzothiadiazole ring (C4, C6, C7) and the aliphatic chain (-CH₂-, -CH₃). units.itnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. Key expected correlations for this compound would include:

The amide proton (N-H) showing a correlation to the carbonyl carbon (C=O) and the aromatic C5 carbon. researchgate.net

The methylene protons (-CH₂-) correlating with the carbonyl carbon (C=O) and the methyl carbon (-CH₃).

The aromatic proton H4 showing correlations to C5 and C7a, confirming its position. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org For this compound, a NOESY experiment could confirm the conformation around the amide bond. A key expected correlation would be between the amide proton (N-H) and the adjacent aromatic proton (H4 or H6), which would provide insight into the preferred orientation of the propanamide substituent relative to the aromatic ring. researchgate.netresearchgate.net

Vibrational Spectroscopy for Functional Group and Conformation Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its specific functional groups. The most diagnostic peaks arise from the amide linkage. The N-H stretching vibration appears as a sharp band in the 3200-3400 cm⁻¹ region. japsonline.com The C=O stretching vibration, known as the Amide I band, is a very strong and sharp absorption typically found between 1650 and 1690 cm⁻¹. The N-H bending vibration, or Amide II band, which is a mix of N-H in-plane bending and C-N stretching, occurs around 1530-1570 cm⁻¹. japsonline.com

The aromatic 2,1,3-benzothiadiazole ring will contribute several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. rsc.orgnist.gov

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide | 3200 - 3400 | Medium-Strong |

| C-H Stretch (Aromatic) | Benzothiadiazole | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Propanamide | 2850 - 2980 | Medium |

| C=O Stretch (Amide I) | Amide | 1650 - 1690 | Strong |

| N-H Bend (Amide II) | Amide | 1530 - 1570 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Variable |

| C-N Stretch | Amide/Aromatic | 1200 - 1350 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar, symmetric vibrations often produce intense Raman signals. For this compound, the symmetric breathing vibrations of the benzothiadiazole aromatic system would be prominent in the Raman spectrum. chemicalbook.com The C=C and C-S vibrations within the heterocyclic ring are also expected to be Raman active. chemicalbook.com While the Amide I band is also visible in Raman spectra, it is often weaker than in the IR. The aliphatic C-H stretching and bending modes will also be present but are generally less informative than the signals from the conjugated system.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption properties of this compound, as with other 2,1,3-benzothiadiazole derivatives, are governed by π-π* and n-π* electronic transitions within the aromatic system. The BTD core is an electron-accepting unit, and its absorption characteristics are sensitive to the nature and position of substituents. For this compound, the propanamide group attached at the 5-position influences the electronic distribution and, consequently, the energy of these transitions.

While specific experimental UV-Vis absorption maxima for this compound are not extensively documented in publicly available literature, the absorption spectra of related 5-amino-2,1,3-benzothiadiazole derivatives typically exhibit absorption bands in the UV and visible regions. These absorptions are generally attributed to intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing benzothiadiazole ring. The propanamide group, with its amide functionality, can modulate this ICT character.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

| Transition Type | Expected Wavelength Range (nm) | Description |

| π-π | 250-350 | Transitions involving the aromatic π-system of the benzothiadiazole ring. |

| n-π / ICT | 350-450 | Transitions involving non-bonding electrons and intramolecular charge transfer, influenced by the propanamide substituent. |

Note: The data in this table is based on the general characteristics of related 2,1,3-benzothiadiazole derivatives and represents expected values for this compound.

Fluorescence Spectroscopy: Photophysical Properties and Quantum Yields

The fluorescence properties of 2,1,3-benzothiadiazole derivatives are of significant interest for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging. The emission characteristics, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment.

For this compound, the fluorescence is expected to originate from the decay of the first singlet excited state (S1) to the ground state (S0). The energy of this emission is typically lower than the absorption energy, resulting in a Stokes shift. The propanamide substituent at the 5-position is anticipated to play a role in the photophysical properties. The amide group can influence the degree of intramolecular charge transfer in the excited state, which in turn affects the emission wavelength and quantum efficiency.

Table 2: Anticipated Photophysical Properties of this compound

| Property | Expected Characteristics | Influencing Factors |

| Emission Wavelength (λem) | Visible region (e.g., 450-550 nm) | Solvent polarity, nature of the propanamide group. |

| Quantum Yield (ΦF) | Variable | Molecular rigidity, non-radiative decay pathways, solvent effects. |

| Stokes Shift | Moderate to large | Degree of intramolecular charge transfer in the excited state. |

Note: The data in this table is based on the general characteristics of related 2,1,3-benzothiadiazole derivatives and represents expected values for this compound.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For this compound, the molecular formula is C9H9N3OS, which corresponds to a monoisotopic mass of approximately 207.0466 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 207. The fragmentation pattern would provide valuable structural information. Key fragmentation pathways for amides often involve cleavage of the amide bond. For this compound, characteristic fragments would likely arise from the loss of the propanoyl group or parts of it.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion Structure | Fragmentation Pathway |

| 207 | [C9H9N3OS]⁺ | Molecular Ion ([M]⁺) |

| 151 | [C6H5N3S]⁺ | Loss of propanoyl radical (•COC2H5) |

| 57 | [C3H5O]⁺ | Propanoyl cation |

| 136 | [C6H4N2S]⁺ | Cleavage of the N-C bond of the amide and loss of propanamide |

Note: The fragmentation data presented are predicted based on the known fragmentation patterns of amides and related benzothiadiazole compounds.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal the precise bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. However, based on the structures of related 2,1,3-benzothiadiazole derivatives, certain structural features can be anticipated. The benzothiadiazole ring system is expected to be planar. The conformation of the propanamide substituent relative to the aromatic ring would be a key feature, influencing crystal packing. Intermolecular hydrogen bonding involving the amide N-H and C=O groups would likely play a significant role in the solid-state architecture, potentially leading to the formation of one-dimensional chains or two-dimensional sheets.

Computational and Theoretical Studies on N 2,1,3 Benzothiadiazol 5 Yl Propanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometries, and energy levels. For organic molecules like those containing the 2,1,3-benzothiadiazole (B189464) scaffold, these calculations are crucial for designing materials with specific electronic and optical properties. nih.gov

Density Functional Theory (DFT) has become a standard and highly effective method for investigating the structural and electronic properties of organic molecules in their ground state. nih.govnih.gov This approach is used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the associated energy. Calculations on related 2,1,3-benzothiadiazole derivatives often employ functionals like B3LYP or PBE0 combined with basis sets such as 6-31G* or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

The calculations yield key geometric parameters, such as bond lengths and dihedral angles, which reveal the planarity of the molecule. Planarity is an important factor as it can influence intermolecular interactions and charge transport in solid-state applications. nih.gov Harmonic vibrational analysis is typically performed following geometry optimization to confirm that the calculated structure corresponds to a true energy minimum on the potential energy surface. nih.gov

Interactive Table: Illustrative DFT-Calculated Ground State Parameters

Note: The following data is illustrative of typical outputs from DFT calculations for this class of molecule. Specific experimental or calculated data for N-(2,1,3-benzothiadiazol-5-yl)propanamide was not available in the searched sources.

| Parameter | Description | Illustrative Value |

| Total Energy | The electronic energy of the molecule in its optimized ground state geometry. | -855 Hartrees |

| C-N (Amide) Bond Length | The distance between the carbonyl carbon and the amide nitrogen. | 1.35 Å |

| N-C (Ring) Bond Length | The distance between the amide nitrogen and the benzothiadiazole ring carbon. | 1.42 Å |

| C=O Bond Length | The length of the carbonyl double bond in the propanamide group. | 1.23 Å |

| Dihedral Angle | The twist angle between the plane of the benzothiadiazole ring and the amide group. | 15° |

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is widely used. mdpi.com This method calculates the properties of electronic excited states, allowing for the prediction of UV-visible absorption spectra. nih.gov The results include the energies of electronic transitions, the corresponding absorption wavelengths (λmax), and their intensities (oscillator strengths). nih.gov

For donor-acceptor molecules based on benzothiadiazole, TD-DFT can identify the nature of key electronic transitions, such as the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org These calculations help rationalize the color and photophysical behavior of the compound and can be performed to simulate solvent effects (solvatochromism) using models like the self-consistent reaction field (SCRF). nih.govrsc.org

Interactive Table: Illustrative TD-DFT Results for Electronic Transitions

Note: The following data is illustrative of typical outputs from TD-DFT calculations. Specific data for this compound was not available in the searched sources.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 2.95 | 420 | 0.55 | HOMO -> LUMO (95%) |

| S2 | 3.54 | 350 | 0.12 | HOMO-1 -> LUMO (80%) |

| S3 | 4.13 | 300 | 0.25 | HOMO -> LUMO+1 (75%) |

While DFT is the most common tool for molecules of this size, ab initio (Latin for "from the beginning") methods represent another class of quantum chemical calculations. These methods are derived directly from theoretical principles without the inclusion of experimental data, which is a key difference from many DFT functionals. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can offer higher accuracy for energies and molecular properties but come at a significantly greater computational expense. Due to this cost, their application is often limited to smaller molecules or for benchmarking the accuracy of DFT results for a specific class of compounds.

Molecular Orbital Analysis and Electronic Band Structures

The electronic behavior of a molecule is fundamentally governed by its molecular orbitals. The analysis of these orbitals, particularly the frontier orbitals, is essential for understanding conductivity, optical properties, and reactivity.

The HOMO and LUMO are the highest-energy orbital containing electrons and the lowest-energy orbital devoid of electrons, respectively. The energy of the HOMO relates to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). The difference between these two energies is the HOMO-LUMO gap (Eg), a critical parameter that approximates the energy required for electronic excitation. nih.gov

For 2,1,3-benzothiadiazole derivatives, DFT calculations are routinely used to determine the HOMO and LUMO energy levels. researchgate.netnih.gov These calculated values are vital for designing materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells, where efficient charge injection and transport are required. mdpi.comresearchgate.net For instance, efficient small molecule donors in solar cells often require HOMO energy levels around -5.2 eV to ensure sufficient open-circuit voltages. nih.gov

Interactive Table: Illustrative Frontier Molecular Orbital Energies

Note: The following data is illustrative. For related benzothiadiazole derivatives, HOMO levels are often found in the -5.1 to -5.5 eV range and LUMO levels around -3.5 eV. researchgate.netnih.gov

| Parameter | Description | Illustrative Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | -5.45 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | -3.55 |

| Eg (HOMO-LUMO Gap) | The energy difference between the LUMO and HOMO. | 1.90 |

Molecular orbital analysis reveals the spatial distribution of the HOMO and LUMO. In many D-A systems based on this heterocycle, the HOMO density is primarily located on the donor part of the molecule, while the LUMO density is concentrated on the electron-accepting 2,1,3-benzothiadiazole core. researchgate.netnih.gov This spatial separation facilitates an intramolecular charge transfer (ICT) upon electronic excitation from the HOMO to the LUMO. rsc.org The degree of this charge transfer is a key factor in determining the molecule's photophysical properties, including the intensity and wavelength of its fluorescence. rsc.org DFT calculations can predict the extent of charge transfer upon complex formation, which is crucial for engineering new organic electronic materials. researchgate.net

Investigation of Intramolecular Charge Transfer (ICT) Phenomena

The photophysical behavior of this compound and related derivatives is profoundly influenced by Intramolecular Charge Transfer (ICT). This process is characteristic of molecules structured with an electron-donating (D) group linked to an electron-accepting (A) group through a π-conjugated system. In this context, the amide group (e.g., propanamide) acts as an electron donor, while the 2,1,3-benzothiadiazole (BTD) core is a well-established electron acceptor. researchgate.net Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the donor moiety, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the acceptor BTD ring. This charge redistribution creates a large dipole moment in the excited state, which is fundamental to the molecule's optical properties.

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for elucidating the nature of this ICT state. Calculations reveal that for many BTD derivatives, the HOMO and LUMO are spatially separated, confirming the charge-transfer character of the lowest energy electronic transition. This separation is a key feature of D-A systems and is responsible for their unique photophysical properties, including their sensitivity to the surrounding environment. The efficiency of the ICT process can be tuned by modifying the strength of the donor and acceptor units or by altering the π-conjugated bridge connecting them. chemrxiv.orgresearchgate.net

A direct consequence of the strong ICT character is the pronounced solvatochromism exhibited by amide-BTD derivatives. Solvatochromism refers to the change in the color of a substance (and thus its absorption and emission spectra) when it is dissolved in different solvents. The large difference in dipole moment between the ground state and the ICT excited state means that the energy levels of these states are differentially stabilized by the polarity of the solvent.

In nonpolar solvents, the energy of the excited state is high, leading to emission at shorter wavelengths (blue-shift). As the solvent polarity increases, the highly polar excited state is stabilized more effectively than the less polar ground state. This stabilization lowers the energy gap for fluorescence, resulting in a progressive red-shift in the emission spectrum. nih.gov This phenomenon is a hallmark of ICT and confirms that the excited state has a more polar character than the ground state. The significant shifts in emission wavelengths observed for BTD derivatives in solvents of varying polarity make them highly sensitive environmental probes. nih.gov

The table below illustrates the typical solvatochromic effect on the emission wavelength of a representative 5-amido-BTD derivative in various solvents.

| Solvent | Polarity (ET(30)) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Toluene | 33.9 | 490 | 5102 |

| Chloroform | 39.1 | 535 | 6450 |

| Acetonitrile | 45.6 | 568 | 7215 |

| DMSO | 45.1 | 575 | 7557 |

Data is representative for aryl or heteroaryl 5-substituted imidazo-benzothiadiazole derivatives, which exhibit similar behavior to amide-BTD systems. nih.gov

The geometry of the molecule plays a critical role in the ICT process. In the ground state, there is often a degree of torsional or twisting freedom between the plane of the donor group and the BTD acceptor ring. This non-planar conformation can be due to steric hindrance. researchgate.net However, upon excitation to the ICT state, there is an increase in the electronic delocalization and quinoidal character of the π-system linking the donor and acceptor.

This electronic reorganization creates a strong driving force for the molecule to adopt a more planar conformation in the excited state. This process, known as excited-state planarization, is a critical relaxation pathway. nih.gov The planarization lowers the energy of the excited state and is often coupled with the charge transfer process itself. Computational models show that the potential energy surface of the excited state favors a planar geometry, even if the ground state minimum is twisted. This dynamic structural change from a twisted to a planar conformation following photoexcitation is a key factor contributing to the large Stokes shifts observed in these molecules. nih.gov Inhibiting this rotational freedom, for instance in a rigid polymer matrix or in the solid state, can lead to a blue-shift in emission and an increase in fluorescence quantum yield, as non-radiative decay pathways associated with molecular motion are suppressed.

Aromaticity Analysis of the 2,1,3-Benzothiadiazole Ring System

The stability and electronic properties of this compound are intrinsically linked to the aromatic character of the BTD core. Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a specific number of delocalized π-electrons. Computational chemistry provides powerful tools to quantify this property.

One of the most widely used methods for evaluating aromaticity is the Nucleus-Independent Chemical Shift (NICS). researchgate.netmdpi.com This method involves placing a "ghost" atom (a point with no nucleus or electrons) at the center of the ring being studied and calculating the magnetic shielding at that point. A negative NICS value indicates the presence of a diatropic ring current, which is a signature of aromaticity. The more negative the value, the more aromatic the ring. NICS calculations are often performed at the ring center (NICS(0)) and at a position 1 Å above the ring plane (NICS(1)), as the latter is often considered a better measure of the π-electron effects. mdpi.com

The table below presents typical calculated NICS values for the individual rings within the BTD core, demonstrating their aromatic nature.

| Ring | NICS(1) Value (ppm) | Aromatic Character |

|---|---|---|

| Benzene (B151609) Ring | -9.5 to -11.0 | Aromatic |

| Thiadiazole Ring | -5.0 to -7.0 | Aromatic |

Values are representative based on DFT calculations for BTD and related heterocyclic systems. researchgate.netmdpi.com

This inherent aromaticity contributes to the thermal and chemical stability of BTD derivatives, making them robust components for various applications.

Predictive Modeling for Design of Advanced Amide-BTD Derivatives

Computational modeling has become an indispensable tool for accelerating the design and discovery of new molecules with tailored properties. For advanced amide-BTD derivatives, predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and related techniques, offers a rational approach to optimize molecular structures for specific functions, such as enhanced fluorescence, specific sensor capabilities, or biological activity. researchgate.netresearchgate.net

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with a specific property (e.g., biological activity, photophysical properties). mdpi.compnrjournal.com The process involves several key steps:

Data Set Generation: A series of amide-BTD derivatives is synthesized and their properties are measured experimentally.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can describe various aspects of the molecule, such as its topology (e.g., connectivity indices), geometry (e.g., surface area), or electronic properties (e.g., dipole moment, HOMO/LUMO energies from DFT calculations). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Genetic Function Approximation (GFA), are used to build a model that finds the best correlation between a subset of descriptors and the measured property. researchgate.netnih.gov

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model-building process. mdpi.com

For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can be used to understand how the steric and electrostatic fields around the molecules influence their activity. researchgate.net The output of these models provides crucial insights into which structural features are most important for a desired outcome. This knowledge can then be used to computationally design new, more potent, or efficient amide-BTD derivatives in silico before committing resources to their chemical synthesis, thereby streamlining the development of advanced materials. researchgate.netnih.gov

Reactivity and Reaction Pathways of N 2,1,3 Benzothiadiazol 5 Yl Propanamide

Electrophilic and Nucleophilic Substitution Reactions on the BTD Core

The 2,1,3-benzothiadiazole (B189464) nucleus is generally resistant to electrophilic aromatic substitution due to its electron-poor nature. When such reactions do occur, they typically require harsh conditions and substitution is directed to the C4 and C7 positions. nih.gov The C5 and C6 positions are known to be significantly less reactive towards electrophiles. nih.gov In the case of N-(2,1,3-benzothiadiazol-5-yl)propanamide, the propanamide group is an ortho, para-directing group, but its activating effect is likely insufficient to overcome the inherent deactivation of the BTD ring towards electrophilic attack at the adjacent C4 and C6 positions.

Conversely, the electron-deficient character of the BTD core makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present on the ring. rsc.org While the propanamide group itself is not a leaving group, its presence can influence the reactivity of other substituted BTD derivatives.

Recent advancements have demonstrated that direct C-H functionalization can be achieved. For instance, regioselective Ir-catalyzed C-H borylation provides access to 5-boryl BTD building blocks, which can then undergo further functionalization at various positions, including C5. acs.org

Cleavage and Stability of the Amide Linkage

The amide bond is generally characterized by its high stability due to resonance delocalization, which imparts a partial double bond character to the C-N bond. acs.org This stability is evident in their prevalence in biological macromolecules like proteins. acs.org The hydrolysis of amides, which results in the corresponding carboxylic acid and amine, typically necessitates more extreme conditions, such as prolonged heating in the presence of strong acids or bases, compared to the hydrolysis of esters. chemrxiv.org

The stability of the propanamide linkage in this compound is influenced by the electronic properties of the BTD ring. The electron-withdrawing nature of the BTD core can potentially make the amide carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, which could facilitate cleavage under certain conditions.

The general mechanisms for amide hydrolysis are well-established:

Acid-catalyzed hydrolysis: This proceeds via protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. chemrxiv.orgresearchgate.net

Base-catalyzed hydrolysis: This involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. chemrxiv.org

Organometallic Reactions for Further Functionalization

Organometallic chemistry offers powerful tools for the functionalization of heterocyclic compounds like 2,1,3-benzothiadiazole. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, have been extensively used to introduce new carbon-carbon and carbon-heteroatom bonds onto the BTD core. researchgate.netnih.govmdpi.comjocpr.com These reactions typically involve the coupling of a halogenated or borylated BTD derivative with a suitable organometallic reagent. wikipedia.orgacs.org

For this compound, further functionalization could be envisioned by first introducing a reactive handle, such as a bromine atom, onto the BTD ring. For example, 4,7-dibromo-2,1,3-benzothiadiazole (B82695) is a common building block for creating more complex structures via Suzuki-Miyaura cross-coupling. wikipedia.org

Direct C-H activation is another emerging strategy. Palladium-catalyzed oxidative C-H/C-H cross-coupling reactions have been developed for benzothiazoles, demonstrating the feasibility of forming new bonds without pre-functionalization. rsc.org Additionally, lithiation of the BTD ring can be achieved, although this can sometimes lead to a mixture of products depending on the reaction conditions and the substitution pattern of the starting material. psu.edu

The following table summarizes some organometallic reactions applicable to BTD derivatives:

| Reaction Type | Catalyst/Reagent | Position(s) Functionalized | Reference(s) |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 4, 7 | nih.gov |

| Stille Coupling | Pd(PPh₃)₂Cl₂ | 4, 7 | mdpi.com |

| C-S Cross-Coupling | Pd(L-Pro)₂ | 5 | researchgate.net |

| C-H Borylation | Ir-catalyst | 5 | acs.org |

| Lithiation | n-BuLi, LDA | Various |

Redox Behavior and Electron-Deficient Character of the BTD Unit

The 2,1,3-benzothiadiazole unit is well-known for its electron-deficient nature, which imparts specific redox properties to its derivatives. wikipedia.orgacs.org This electron-accepting character is a key feature in the application of BTD-containing materials in organic electronics, such as organic solar cells and light-emitting diodes. researchgate.netresearchgate.net

Cyclic voltammetry studies on various BTD derivatives have consistently shown that they undergo reversible or quasi-reversible reduction processes at relatively low potentials, confirming their ability to accept electrons. mdpi.commonash.edu The exact reduction potential is influenced by the nature and position of substituents on the benzene (B151609) ring. For instance, the introduction of electron-withdrawing groups can further lower the reduction potential.

The one-electron reduction of BTD derivatives leads to the formation of a radical anion, which can be stable under certain conditions. rsc.org The electron affinity of BTD compounds is a critical parameter in the design of n-type organic semiconductors. nih.gov While specific electrochemical data for this compound is not available, the presence of the propanamide group is expected to modulate the redox potential of the BTD core.

The following table presents electrochemical data for some representative BTD derivatives:

| Compound | Reduction Potential (V vs. Fc/Fc⁺) | Oxidation Potential (V vs. Fc/Fc⁺) | Reference(s) |

| 4,7-di(selenophen-2-yl)BTD | -1.78, -2.18 | 1.00 | mdpi.com |

| 4,7-di(pyridin-2-yl)BTD | -1.79, -2.19 | 1.25 | mdpi.com |

| 4,7-bis(5-(3,4-ethylenedioxythiophene)thiophen-2-yl)BTD | -1.76, -2.18 | 0.82 | mdpi.com |

| 4,7-di([2,2′-bithiophen]-5-yl)BTD | -1.78, -2.17 | 1.03 | mdpi.com |

Interaction with Small Molecules (e.g., CO2) under Specific Conditions

The electron-deficient nature of the BTD core and its ability to be electrochemically reduced have led to investigations into its interaction with small molecules, most notably carbon dioxide (CO₂). chemrxiv.orgdiva-portal.org Upon reduction, the BTD unit can act as a redox-active carrier that binds to CO₂. chemrxiv.org

Studies on 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) (BTDN) have shown that this molecule can interact with CO₂ at multiple reduced states. chemrxiv.orgdiva-portal.org Cyclic voltammetry experiments in the presence of CO₂ have demonstrated a clear interaction upon the second reduction of BTDN, with a significant current increase at the third reduction, suggesting a catalytic process. chemrxiv.org The binding of CO₂ to the reduced BTDN species can be reversible upon oxidation. chemrxiv.org

While there are no specific studies on the interaction of this compound with CO₂, the general principle of CO₂ binding to a reduced BTD core could potentially be applicable. The propanamide substituent would likely influence the reduction potential and the stability of the CO₂ adduct.

Furthermore, the nitrogen atoms in the BTD ring and the amide group could potentially act as hydrogen bond acceptors, facilitating interactions with other small molecules. For example, some BTD derivatives have been shown to act as sensors for anions and cations through such interactions. nih.gov

Research Applications and Functional Materials Incorporating N 2,1,3 Benzothiadiazol 5 Yl Propanamide Scaffolds

Role in Organic Electronic Materials and Devices

The 2,1,3-benzothiadiazole (B189464) unit is a cornerstone in the design of organic electronic materials. researchgate.net Its strong electron-accepting properties allow for the systematic tuning of electronic energy levels in conjugated molecules, which is critical for optimizing the performance of devices like solar cells, transistors, and light-emitting diodes. researchgate.net

The 2,1,3-benzothiadiazole (BTD) moiety is a premier electron-deficient building block used to construct π-conjugated polymers and small molecules, particularly those with a donor-acceptor (D-A) architecture. researchgate.net In this design, the electron-accepting BTD unit is combined with various electron-donating units. This D-A strategy is highly effective for engineering materials with tailored optoelectronic properties, such as narrow HOMO-LUMO energy gaps, which are crucial for applications in organic electronics. wikipedia.org

The synthesis of BTD-containing materials often involves metal-catalyzed cross-coupling reactions. wikipedia.org Precursors like 4,7-dibromo-2,1,3-benzothiadiazole (B82695) are commonly used to react with other aromatic building blocks via methods such as Suzuki or Stille coupling, allowing for the creation of extended, conjugated systems. wikipedia.org The resulting polymers and molecules often exhibit enhanced solubility and processability, which are vital for fabricating large-area and flexible electronic devices. costantinilab.com

The integration of fluorinated BTD units has been a particularly successful strategy, as fluorination not only lowers the HOMO level but also enhances molecular packing and charge transport. nih.gov A new series of electron-deficient molecules based on a central benzothiadiazole unit flanked with vinylimides has been synthesized and used in solution-processed OPVs, achieving PCEs as high as 2.54% with poly(3-hexylthiophene) (P3HT) as the donor, which was a benchmark for non-fullerene acceptors at the time. stanford.edu

| Polymer | Acceptor Material | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |

|---|---|---|---|---|---|

| P1 (BTZI-TRTOR) | PC₇₁BM | 0.62 | 10.1 | 45.0 | 2.82 |

| P3 (BTZI-BTzOR) | PC₇₁BM | 0.54 | 12.9 | 52.0 | 3.62 |

| PI-BT | P3HT | 0.89 | 5.58 | 51 | 2.54 |

| NI-BT | P3HT | 0.81 | 4.50 | 51 | 1.86 |

Data sourced from multiple studies on BTD-based polymers and small molecules. stanford.edunih.gov

The inherent properties of the BTD scaffold are highly beneficial for applications in organic field-effect transistors (OFETs). mdpi.com The planarity of the BTD unit promotes strong intermolecular π-π stacking in the solid state, which creates efficient pathways for charge carriers to move through the material. This ordered packing is essential for achieving high charge carrier mobility, a critical performance metric for transistors. nih.gov

By pairing the electron-deficient BTD unit with different electron-rich co-monomers, researchers can develop materials that exhibit either p-type (hole-transporting), n-type (electron-transporting), or ambipolar (both hole and electron transporting) behavior. For example, a series of polymers incorporating a 2,1,3-benzothiadiazole-5,6-dicarboxylicimide (BTZI) unit showed substantial and balanced ambipolar transport properties. nih.gov

| Polymer | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | Device Configuration |

|---|---|---|---|

| P1 (BTZI-TRTOR) | 0.12 | 0.14 | Bottom-gate, top-contact |

| P3 (BTZI-BTzOR) | 0.09 | 0.11 | Bottom-gate, top-contact |

Data reflects performance of ambipolar polymers designed with highly electron-deficient BTD units. nih.gov

BTD derivatives are widely recognized for their luminescent properties, making them excellent candidates for the emissive layer in organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The high fluorescence quantum efficiency of many BTD-based compounds allows for the creation of bright and efficient light-emitting devices. researchgate.net

A key advantage of the BTD core is the tunability of its emission color. By chemically modifying the structure, for instance, by extending the π-conjugation or by attaching different functional groups, the emission wavelength can be shifted across the visible spectrum. This has led to the development of highly efficient BTD-based emitters spanning from green to deep red. In one notable study, bisindole-based materials containing a BTD unit were used as non-doping emitters to create OLEDs that produced a saturated red color with excellent color purity.

Luminescent solar concentrators (LSCs) are devices that capture sunlight over a large area and concentrate it onto a smaller-area photovoltaic cell. The performance of an LSC relies on the properties of the embedded fluorophore, and BTD derivatives have emerged as highly suitable candidates for this role. researchgate.net

Ideal fluorophores for LSCs must possess several key characteristics: strong and broad absorption of the solar spectrum, a large Stokes shift (the difference between the absorption and emission maxima) to minimize reabsorption losses, and a high photoluminescence quantum yield (PLQY) to ensure efficient light emission. Many BTD-based dyes exhibit these properties, demonstrating intense luminescence and large Stokes shifts that are advantageous for efficient solar light harvesting. nih.govnih.gov

| Compound | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift [cm⁻¹] | Quantum Yield (Φ) [%] |

|---|---|---|---|---|

| S2T | 467 | 620 | 5450 | 60 |

| Se2T | 477 | 635 | 5470 | 30 |

| CS2T | 477 | 660 | 6150 | 22 |

| BDT-H2 | 578 | 630 | 1490 | 99 |

Data for BTD-based D-A-D dyes (S2T, Se2T, CS2T) and a D-A-D emitter (BDT-H2) developed for LSCs. nih.gov

Development of Fluorescence Probes and Chemical Sensors

The inherent fluorescence of the 2,1,3-benzothiadiazole core makes it an exceptional platform for the development of chemical sensors and biological probes. mdpi.com The emission properties of BTD derivatives are often highly sensitive to their local environment, a phenomenon known as solvatochromism. This sensitivity can be harnessed to detect the presence of specific analytes. researchgate.net

By functionalizing the BTD core with specific recognition units, scientists can design probes that exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a target molecule or ion. nih.gov For example, BTD derivatives have been successfully designed to act as selective colorimetric and fluorescent sensors for fluoride (B91410) ions. nih.gov These sensors work through mechanisms like excited-state intramolecular proton transfer (ESIPT), which is modulated by the interaction with the target analyte.

In the field of bioimaging, BTD-based fluorescent probes have gained significant attention for their ability to visualize cellular structures and processes. nih.govresearchgate.net Their strong fluorescence, high photostability, and the ability to function in biological media make them powerful tools for live-cell imaging. researchgate.net Researchers have developed BTD-containing dyes for imaging various organelles, including cell nuclei, mitochondria, and lipid droplets, providing far better results in some cases than commercially available dyes. nih.govresearchgate.net

Bioprobes for Advanced Bioimaging and Cellular Analysis Methodologies

The 2,1,3-benzothiadiazole (BTD) scaffold is a key component in the development of a new generation of fluorescent bioprobes for advanced bioimaging. nih.gov Since their first reported use as a selective cellular probe in 2010, BTD derivatives have demonstrated significant advantages over classical fluorophores like coumarins and rhodamines. acs.org These advantages often include large Stokes shifts, high quantum yields, substantial molar extinction coefficients, and excellent stability, which are critical for high-contrast and reliable imaging. nih.govresearchgate.net

Researchers have successfully designed BTD-based fluorescent small molecules for selectively labeling and imaging various cellular components and organelles, including mitochondria, nuclear DNA, and lipid droplets. nih.govscielo.br For instance, specifically designed BTD derivatives have been shown to efficiently stain mitochondria in cancer cell lines, in some cases proving more effective than commercially available dyes. scielo.br The design of these probes often involves extending the π-conjugation of the BTD core, which enhances their photophysical properties. acs.orgscielo.br Furthermore, BTD-based probes have been employed to study dynamic cellular processes, such as membrane pore formation, and to visualize tumor cells in hypoxic environments. nih.govacs.org They also serve as fluorescent tags to track the mechanisms of action of certain antitumor compounds. acs.org

Table 1: Applications of BTD Scaffolds in Bioimaging

| Application Area | Target | Key Feature of BTD Probe | Reference |

|---|---|---|---|

| Organelle Staining | Mitochondria | High efficiency and selectivity over commercial dyes. | scielo.br |

| Cellular Component Imaging | Nuclear DNA, Lipid Droplets | High fluorescence upon binding, enabling quantification. | nih.govresearchgate.net |

| Hypoxia Detection | Tumor Cells | Probe fluorescence is sensitive to hypoxic conditions. | nih.govacs.org |

| Mechanistic Studies | Antitumor Compounds | Acts as a fluorescent tag to monitor drug action. | acs.org |

pH-Sensitive Materials and Environmental Sensing Platforms

Derivatives of the amide-BTD scaffold have been investigated for their potential in creating pH-sensitive materials. The protonation or deprotonation of nitrogen atoms within the heterocyclic BTD core or associated functional groups can lead to distinct changes in the molecule's electronic structure and, consequently, its optical properties. mdpi.com

One study reported a BTD derivative where changes in pH from 3.0 to 6.2 resulted in a blue shift in its absorption spectrum (from 404 nm to 392 nm) and a simultaneous enhancement and red shift of its fluorescence emission (from 529 nm to 552 nm). mdpi.com This pH-dependent optical response is attributed to the protonation of nitrogen atoms, which alters the intramolecular charge transfer characteristics of the molecule. However, not all BTD derivatives exhibit pH sensitivity; the response is highly dependent on the specific molecular structure and the presence of intramolecular hydrogen bonding, which can prevent protonation. mdpi.com The development of BTD-based covalent organic frameworks (COFs) also opens avenues for creating stable platforms for environmental sensing. acs.org

Selective Detection of Metal Ions and Other Analytes

The BTD scaffold is a versatile building block for designing chemosensors for the selective detection of various analytes, including metal ions and nitroaromatic compounds. mdpi.comnih.gov By incorporating specific binding sites, such as imidazole (B134444) or thiazole (B1198619) moieties, into the BTD structure, researchers can create sensors that exhibit a selective optical response (colorimetric or fluorescent) upon interaction with a target analyte. nih.govnih.gov

For example, imidazo-benzothiadiazole derivatives have been synthesized that can selectively sense mercury(II) cations and acetate (B1210297) anions through significant shifts in their absorption and fluorescence spectra. nih.govresearchgate.net These same molecules were also capable of detecting nitroaromatic compounds, which is relevant for environmental monitoring and security applications. nih.gov The sensing mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotation and reduces non-radiative decay, leading to a "turn-on" fluorescent signal. researchgate.net BTD-based sensors have demonstrated high selectivity for specific ions like Zn²⁺, Cu²⁺, and Co²⁺ even in the presence of other competing ions. nih.govresearchgate.netnih.gov

Metal-organic frameworks (MOFs) incorporating BTD-based ligands have also emerged as highly sensitive and selective sensing platforms. nih.govmdpi.com A Zn(II)-MOF built with a 4,7-di(4-pyridyl)-2,1,3-benzothiadiazole ligand showed a distinct "turn-on" fluorescent response to Dipicolinic acid (DPA), a biomarker for anthrax, demonstrating the potential for these materials in disease diagnostics. nih.govmdpi.com

Table 2: Examples of BTD-Based Chemosensors

| Sensor Type | Target Analyte(s) | Sensing Principle | Reference |

|---|---|---|---|

| Imidazo-BTD | Hg²⁺, Acetate, Nitroaromatics | Spectral shifts upon binding. | nih.govresearchgate.net |

| Benzothiazole-Amide | Zn²⁺, Cu²⁺, Ni²⁺ | Colorimetric and ratiometric fluorescence changes. | nih.gov |

| Benzo[d]imidazo[2,1-b]thiazole | Zn²⁺ | Cheletion-Enhanced Fluorescence (CHEF). | researchgate.net |

| BTD-based MOF | Dipicolinic Acid (DPA) | "Turn-on" luminescence. | nih.govmdpi.com |

Significance as a Privileged Scaffold in Medicinal Chemistry Research

The amide group is a cornerstone functional group in medicinal chemistry, present in a vast number of clinically approved drugs due to its stability and ability to form crucial hydrogen bonds with biological targets. nih.govnumberanalytics.com When combined with the benzothiazole (B30560) nucleus—a heterocyclic system known for a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties—the resulting amide-benzothiazole scaffold becomes particularly significant. nih.govnih.govresearchgate.net This combination creates a "privileged scaffold," a molecular framework that is capable of binding to multiple biological receptors with high affinity, making it a valuable starting point for drug discovery. researchgate.net The inherent bioactivity of the benzothiazole core, coupled with the versatile and stable linking properties of the amide bond, provides a robust platform for developing new chemical entities. nih.govmdpi.com

Design Principles for New Chemical Entities Based on the Amide-BTD Scaffold

The design of new drugs based on the amide-BTD scaffold leverages the principles of bioisosterism and structure-activity relationship (SAR) studies. The amide bond itself, while stable, can be modified or replaced with bioisosteres like 1,2,3-triazoles to enhance metabolic stability and modulate pharmacokinetic properties. nih.gov

Key design principles often involve:

Systematic Substitution: Modifying the substitution pattern on both the benzothiazole ring and the acyl part of the amide allows for fine-tuning of the molecule's biological activity. For example, in a series of benzothiazole amide derivatives, the type and position of substituents on a cinnamic acid moiety were systematically varied to optimize hemostatic activity. rsc.org

Introduction of Pharmacophores: Attaching known pharmacophores to the amide-BTD scaffold is a common strategy. The synthesis of a flurbiprofen (B1673479) derivative, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, combines the anti-inflammatory flurbiprofen molecule with the biologically active benzothiazole core, creating a new molecule with potential dual activity or enhanced properties. mdpi.com

Exploitation of the Amide Vector: The amide bond provides a defined vector for orienting substituents in three-dimensional space. This directional nature is crucial for achieving precise interactions within the binding pockets of target proteins. numberanalytics.com The planarity of the amide bond, due to resonance, restricts conformations, which can be advantageous for locking the molecule into a bioactive shape. numberanalytics.comnih.gov

Quaternization for Enhanced Activity: In related scaffolds like benzimidazoles, quaternization to form benzimidazolium salts has been shown to significantly enhance biological activity, such as α-glucosidase inhibition. mdpi.com This principle could be applied to amide-BTD derivatives to explore new biological targets.

Conformational Analysis and Molecular Recognition Studies in Research Models

Computational methods and experimental techniques like NMR spectroscopy are used to study these conformations. For instance, variable temperature (VT) NMR experiments can determine the energy barriers for rotation around the amide bond. mdpi.com Molecular dynamics simulations can be used to analyze the different conformations a flexible molecule can adopt in a specific environment, such as in aqueous solution, and determine their relative populations and lifetimes. mdpi.com

Molecular recognition studies investigate how these molecules interact with their biological targets. The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), enabling strong and specific interactions with protein residues. nih.gov In research models, molecular docking is used to predict the binding modes of amide-BTD derivatives within the active site of enzymes, helping to rationalize observed biological activity and guide the design of more potent inhibitors. mdpi.com For example, docking studies on benzothiazole amide derivatives have helped to identify key interactions with thrombin, explaining their hemostatic activity. rsc.org

Catalytic Applications

While the amide-BTD scaffold is primarily explored for its photophysical and biological properties, related BTD structures have shown promise in the field of catalysis. Specifically, 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) (BTDN) has been investigated as a small organic molecule for the electrocatalytic production of hydrogen. nih.gov This suggests that the electron-accepting nature of the BTD core can be harnessed for catalytic cycles.